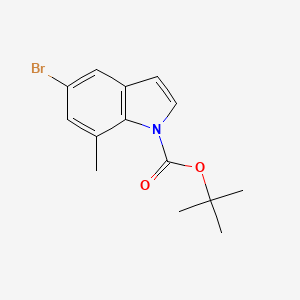

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate

Description

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carboxylate group at the 1-position, a bromine atom at the 5-position, and a methyl group at the 7-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Its synthesis and characterization would involve standard techniques such as NMR, LC/MS, and X-ray crystallography (using programs like SHELXL) .

Properties

Molecular Formula |

C14H16BrNO2 |

|---|---|

Molecular Weight |

310.19 g/mol |

IUPAC Name |

tert-butyl 5-bromo-7-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO2/c1-9-7-11(15)8-10-5-6-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

UOYGFYZEZWSZSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate typically involves the bromination of 7-methylindole followed by esterification. The process begins with the selective bromination of 7-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.

Reduction Products: Reduction can yield indoline derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 5-bromo-7-methylindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

Industry: It can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other biomolecules. The bromine atom and the tert-butyl ester group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate with a structurally related compound, tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate () :

| Property | This compound | tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |

|---|---|---|

| Substituents | 5-Br, 7-CH3 | 4-Br, 3-CHO, 7-OCH3 |

| Molecular Formula | C14H14BrNO2 (inferred) | C15H16BrNO4 |

| Molecular Weight | ~324.17 (calculated) | 354.20 |

| Key Functional Groups | Bromine (electron-withdrawing), methyl (electron-donating) | Bromine, formyl (electron-withdrawing), methoxy (electron-donating) |

| Reactivity | Methyl group limits electrophilic substitution; Br enables coupling reactions | Formyl group facilitates nucleophilic additions; methoxy enhances solubility |

| Solubility | Lower polarity (due to CH3) | Higher polarity (due to OCH3) |

| Applications | Intermediate for hydrophobic drug candidates | Intermediate for polar bioactive molecules |

Substituent Effects

- Bromine Position : The 5-Br in the target compound vs. 4-Br in the derivative alters electronic distribution. Bromine at the 5-position may deactivate the indole ring differently, affecting regioselectivity in subsequent reactions .

- Methyl vs. Methoxy: The 7-CH3 group in the target compound increases lipophilicity, whereas 7-OCH3 in the compound enhances solubility in polar solvents (e.g., methanol or water) .

- Formyl Group : The 3-CHO substituent in the compound provides a reactive site for condensation or reduction reactions, absent in the target compound .

Analytical and Crystallographic Insights

- NMR : The target compound’s 7-CH3 would show a singlet near δ 2.4 ppm in <sup>1</sup>H NMR, while the compound’s 7-OCH3 resonates at δ 3.8–4.0 ppm. Aromatic protons would also differ due to Br positioning .

- Crystallography : Both compounds likely form crystals amenable to SHELXL refinement. Bromine’s high electron density aids in phasing and structure determination .

Biological Activity

tert-Butyl 5-bromo-7-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique bromine and tert-butyl ester functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation.

Structural Characteristics

The molecular structure of this compound includes:

- Bromine atom at the 5-position

- Methyl group at the 7-position

- Tert-butyl ester at the 1-position

These features contribute to its potential reactivity and biological activity. The presence of bromine enhances binding affinity to biological targets, while the indole moiety allows for π-π interactions and hydrogen bonding, which are crucial for biological interactions.

Antitumor Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Variolin B | P388 murine leukemia | <1 |

| Meridianins E | Various kinases | Low micromolar range |

The brominated indole derivatives tend to exhibit enhanced biological activity due to their ability to inhibit key enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Key pathways include:

- Inhibition of Kinases : Indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

- Induction of Apoptosis : Compounds similar to this compound have been reported to activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

A study exploring the structure-activity relationship (SAR) of indole derivatives revealed that modifications at specific positions significantly affect biological activity. For example, compounds with bromine substitutions demonstrated increased potency against various cancer cell lines compared to their non-brominated counterparts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position, tert-butyl ester at 1-position | Potential antitumor activity |

| Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate | Bromine at 5-position, methyl ester at 4-position | Antiviral and antitumor activity |

| N-Boc-5-bromoindole | Bromine at 5-position, no methyl group | Reduced reactivity compared to tert-butyl derivative |

This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. What are the key steps in synthesizing tert-butyl 5-bromo-7-methyl-1H-indole-1-carboxylate?

Methodological Answer: The synthesis typically involves:

- Indole core functionalization : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids).

- Protection of the indole nitrogen : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) .

- Methylation : Incorporation of the 7-methyl group through Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids.

Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like over-bromination or deprotection .

Q. How is this compound purified, and what solvents are optimal?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to separate the product from unreacted starting materials or isomers.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals.

- Analytical Confirmation : Purity >95% is verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (lack of full toxicity data) .

- Ventilation : Use fume hoods to avoid inhalation of brominated byproducts.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Caution : No acute toxicity data available; assume chronic exposure risks and avoid direct contact .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

- Directing Groups : Use electron-donating groups (e.g., methyl at 7-position) to stabilize intermediates and direct bromination to the 5-position.

- Lewis Acid Catalysis : FeCl₃ or AlCl₃ enhances selectivity by polarizing the indole π-system.

- Radical Bromination : NBS with AIBN in CCl₄ minimizes multiple substitutions. Validate by comparing ¹H NMR shifts pre/post reaction .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and identify reactive sites (e.g., C-Br for Suzuki-Miyaura coupling).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Studies : Predict binding affinity with catalytic palladium complexes to optimize ligand design .

Q. How do hydrogen-bonding interactions in the crystal lattice influence stability?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs between Boc carbonyl and adjacent methyl groups) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength.

- ORTEP-3 Visualization : Use crystallographic data to map packing efficiency and predict solubility .

Q. What strategies mitigate deprotection of the Boc group during functionalization?

Methodological Answer:

Q. How does the bromo substituent affect biological activity in SAR studies?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic interference.

- Comparative Analog Studies : Replace Br with Cl or I and measure IC₅₀ shifts (see table below).

- Molecular Dynamics : Simulate halogen bonding with target proteins (e.g., kinase ATP pockets) .

| Analog (Position 5 Substituent) | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Br (Parent Compound) | 0.85 | -9.2 |

| Cl | 1.10 | -8.5 |

| I | 0.72 | -9.8 |

| Data adapted from indole-carboxylate analog studies . |

Q. What analytical techniques resolve contradictions in reported synthetic yields?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors.

- In Situ Reaction Monitoring : Use ReactIR to detect intermediates and optimize quenching times.

- Reproducibility Checks : Cross-validate with independent labs using identical batches of reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.